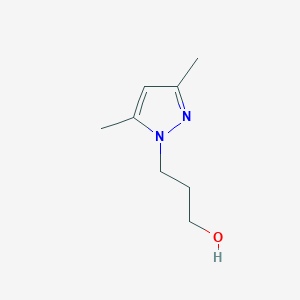
4-Chloro-2-(trifluoromethyl)phenol
Vue d'ensemble
Description
4-Chloro-2-(trifluoromethyl)phenol is a compound that belongs to the class of organic compounds known as halogenated phenols. These are phenols in which at least one hydrogen of the phenolic OH group is replaced by a halogen atom, and in this case, the compound is further substituted with a trifluoromethyl group.
Synthesis Analysis
The synthesis of 2-substituted 4-(trifluoromethyl)phenols, which are closely related to 4-Chloro-2-(trifluoromethyl)phenol, can be achieved through ortho-lithiation followed by reaction with electrophiles. The selectivity of this synthesis is attributed to the superior ortho-directing effect of the THP-protected hydroxy group compared to the CF3 group . Additionally, the synthesis of various substituted phenols, such as 4-chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol, involves characterisation techniques including single-crystal X-ray diffraction, which confirms the planarity of the benzene ring system and the arrangement of substituent groups .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-(trifluoromethyl)phenol is not directly discussed in the provided papers. However, the structure of a related compound, 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol, has been determined through X-ray diffraction and optimized using density functional theory. The results show that the benzene ring system is planar and the substituent groups are arranged in specific dihedral angles .
Chemical Reactions Analysis
The chemical reactivity of 4-Chloro-2-(trifluoromethyl)phenol is not explicitly detailed in the provided papers. However, the photocatalytic degradation of 4-chlorophenol, a compound structurally similar to 4-Chloro-2-(trifluoromethyl)phenol, has been studied under visible light in the presence of TiO2. This process leads to the generation of chlorides and CO2, indicating that halogenated phenols can undergo oxidative degradation when exposed to certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-2-(trifluoromethyl)phenol are not directly reported in the provided papers. However, the synthesis and characterization of related compounds suggest that these types of molecules can exhibit interesting properties such as luminescence . The luminescent properties of halogenated phenols can be studied using various spectroscopic methods, and their reactivity with metal ions can lead to the formation of complexes with potential applications, such as anticancer activity demonstrated by a Cu(II) complex .
Applications De Recherche Scientifique
Oxidative Transformation by Manganese Oxides
- Context : The study examines the oxidative transformation of triclosan and chlorophene, which are structurally similar to 4-Chloro-2-(trifluoromethyl)phenol, by manganese oxides.
- Findings : Rapid oxidation by manganese oxides was observed, yielding Mn(II) ions. The reaction and adsorption rates varied with pH, and the presence of dissolved metal ions and natural organic matter affected the reaction rate.
- Relevance : Insights into the environmental fate and transformation of such compounds.
- Source : Zhang & Huang, 2003.
Selective Aromatic Chlorinations
- Context : This study explores the selective chlorination of various compounds, including phenols and related structures, in acidic solutions.
- Findings : The chlorination was efficient and selective, influenced more by electronic than steric effects.
- Relevance : Demonstrates methods for selectively modifying similar compounds, potentially applicable to 4-Chloro-2-(trifluoromethyl)phenol.
- Source : Smith et al., 1988.
Synthesis of β-Trifluoromethyl-tyrosine
- Context : Research on the nucleophilic replacement in para-(1-chloro-2,2,2-trifluoroethyl)phenols.
- Findings : Successful synthesis of β-trifluoromethyl-tyrosine and its derivatives.
- Relevance : Shows the potential of similar compounds in synthesizing biochemically significant derivatives.
- Source : Gong & Kato, 2003.
Triclosan Oxidation in Water Treatment
- Context : Investigating the reaction of triclosan with free chlorine in water treatment.
- Findings : The reaction of triclosan, structurally related to 4-Chloro-2-(trifluoromethyl)phenol, produces various chlorinated compounds.
- Relevance : Important for understanding the chemical behavior of similar compounds in water treatment processes.
- Source : Rule et al., 2005.
Propriétés
IUPAC Name |
4-chloro-2-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYVFIYUQPJQOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512929 | |
| Record name | 4-Chloro-2-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(trifluoromethyl)phenol | |
CAS RN |
53903-51-8 | |
| Record name | 4-Chloro-2-(trifluoromethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53903-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-(trifluoromethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1281627.png)
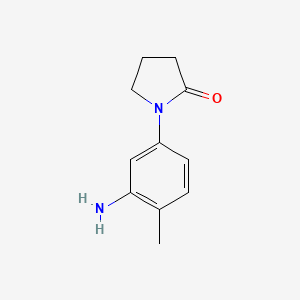
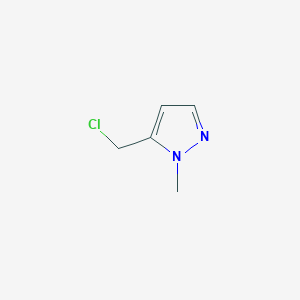
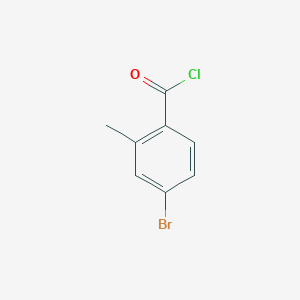
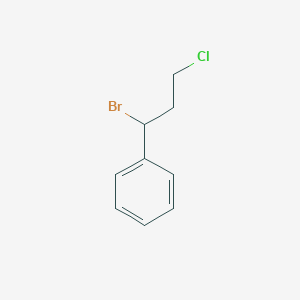
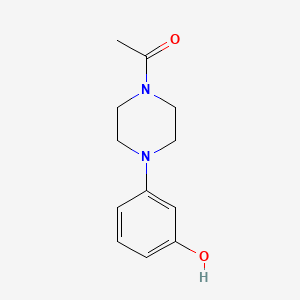



![5-Bromothieno[2,3-b]pyridine](/img/structure/B1281670.png)

